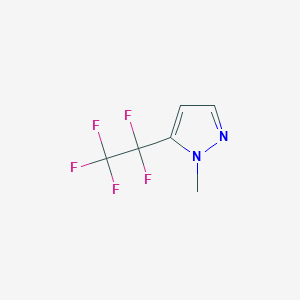

1-Methyl-5-(pentafluoroethyl)-1H-pyrazole

Description

Significance of Organofluorine Chemistry in Contemporary Chemical Sciences

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has had a profound impact on numerous sectors of the chemical industry. The unique properties of fluorine, being the most electronegative element, impart distinct characteristics to organic molecules. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, leading to enhanced thermal and metabolic stability in fluorinated compounds.

The introduction of fluorine can influence a molecule's lipophilicity, acidity, basicity, and conformation. These modifications are particularly valuable in the design of pharmaceuticals, as they can improve a drug's pharmacokinetic and pharmacodynamic profile. It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. Beyond medicine, fluorinated organic compounds are integral to the development of agrochemicals, advanced polymers, and liquid crystals. The growing importance of this field has spurred the development of novel and more efficient fluorination methodologies.

Overview of Pyrazole (B372694) Heterocycles in Synthetic and Theoretical Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a ubiquitous feature in a vast number of biologically active compounds and serves as a versatile building block in organic synthesis. The pyrazole ring is aromatic and can be functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties.

From a theoretical standpoint, pyrazoles are interesting due to their tautomeric nature and their ability to act as both hydrogen bond donors and acceptors. In the realm of synthetic chemistry, the construction of the pyrazole ring can be achieved through various methods, most notably through the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. The rich chemistry of pyrazoles has led to their incorporation into a wide array of compounds with applications as pharmaceuticals, agrochemicals, and dyes.

Rationale for Investigating 1-Methyl-5-(pentafluoroethyl)-1H-pyrazole and Related Structures

The investigation into this compound is driven by the desire to combine the advantageous properties of both the pyrazole core and the pentafluoroethyl group. The replacement of a methyl or trifluoromethyl group with a pentafluoroethyl substituent can lead to further enhancements in lipophilicity and metabolic stability. The pentafluoroethyl group, being more sterically demanding and electronically distinct than the trifluoromethyl group, can also lead to unique binding interactions with biological targets.

While specific research on this compound is not extensively documented in publicly available literature, the synthesis and properties of analogous compounds provide a strong rationale for its study. For instance, the synthesis of pyrazoles bearing perfluoroalkyl substituents has been reported, demonstrating the feasibility of accessing such structures. A recent study detailed a two-step process for the synthesis of perfluoroalkylated pyrazoles from aliphatic aldehydes, which involves a photocatalytic first step to form perfluoroalkylated enals, followed by nucleophilic attack by hydrazine and subsequent ring closure. nih.gov This methodology has been used to produce a mixture of regioisomers, including 4-hexyl-1-methyl-3-(perfluoropropyl)-1H-pyrazole and 4-hexyl-1-methyl-5-(perfluoropropyl)-1H-pyrazole. nih.gov

The study of these and other related fluorinated pyrazoles provides valuable insights into the potential synthetic routes and physicochemical properties of this compound. The exploration of this and similar structures is a logical progression in the field of organofluorine chemistry, with the potential to yield novel compounds with valuable applications.

Research Findings on a Related Compound: 4-Hexyl-1-methyl-5-(perfluoropropyl)-1H-pyrazole

Due to the limited specific data on this compound, the following tables present detailed research findings for a closely related analogue, 4-hexyl-1-methyl-5-(perfluoropropyl)-1H-pyrazole, as reported in the literature. nih.gov This information serves as a valuable proxy for understanding the potential characteristics of the target compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇F₇N₂ |

| Calculated Mass [M+H]⁺ | 335.1353 m/z |

| Found Mass [M+H]⁺ | 335.1348 m/z |

| Spectroscopy Type | Data |

|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ = 7.22 (s, 1H), 3.91 (s, 3H), 2.50 (t, J = 7.8 Hz, 2H), 1.57–1.46 (m, 2H), 1.37–1.22 (m, 6H), 0.92–0.85 (m, 3H) |

| ¹⁹F NMR (282 MHz, CDCl₃) | δ = -80.21 (t, J = 9.7 Hz, 3F), -109.29 (q, J = 9.6 Hz, 2F), -126.56 to -126.63 (m, 2F) |

| ¹³C NMR (75 MHz, CDCl₃) | δ = 137.59 (t, J = 28.0 Hz), 130.38, 123.42, 120.72–104.88 (m), 39.48 (d, J = 3.1 Hz), 34.12, 31.58, 30.47, 29.00, 23.29, 22.57, 14.01 |

| Infrared (IR) | ν̃ [cm⁻¹] = 2960, 2932, 2862, 1462, 1390, 1346, 1229, 1203, 1138, 1115 |

Properties

Molecular Formula |

C6H5F5N2 |

|---|---|

Molecular Weight |

200.11 g/mol |

IUPAC Name |

1-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyrazole |

InChI |

InChI=1S/C6H5F5N2/c1-13-4(2-3-12-13)5(7,8)6(9,10)11/h2-3H,1H3 |

InChI Key |

DMMSJIOUURKOMY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Methyl 5 Pentafluoroethyl 1h Pyrazole

Historical Development of Pyrazole (B372694) Synthesis with Fluoroalkyl Substituents

Historically, the primary method for synthesizing fluoroalkyl-substituted pyrazoles involved the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. nih.govmdpi.com This classical approach, while foundational, often suffers from a significant drawback: a lack of regioselectivity. conicet.gov.arbeilstein-journals.org When an unsymmetrical fluoroalkyl-containing 1,3-diketone reacts with a monosubstituted hydrazine like methylhydrazine, two regioisomeric pyrazole products can be formed, which are often difficult to separate. conicet.gov.aracs.org

The introduction of fluorine-containing groups into heterocyclic rings has been a key strategy in the discovery of new bioactive compounds. conicet.gov.ar Pyrazoles with fluoroalkyl substituents are of particular interest for their agrochemical and pharmaceutical applications. conicet.gov.ar Early research into N-methylpyrazoles with such substituents frequently reported low regioselectivity in these condensation reactions. conicet.gov.ar To address this, an alternative, albeit more laborious, method involved the initial synthesis of an N-unsubstituted pyrazole, followed by a separate N-methylation step using reagents like methyl iodide or dimethyl sulfate (B86663) under basic conditions. conicet.gov.ar

Advanced Approaches to Pentafluoroethyl-Substituted Pyrazoles

To overcome the limitations of historical methods, more advanced and efficient strategies have been developed for the synthesis of pentafluoroethyl-substituted pyrazoles. These modern approaches prioritize regioselectivity, yield, and operational simplicity, primarily through cycloaddition reactions and the direct functionalization of pre-existing pyrazole rings.

[3+2] Cycloaddition reactions represent a powerful and versatile strategy for constructing the pyrazole ring with a high degree of control. nih.govnih.govresearchgate.net This method involves the reaction of a 1,3-dipole, such as a diazoalkane, with a dipolarophile, typically an alkyne or alkene. researchgate.netrsc.org This approach is particularly well-suited for the synthesis of pyrazoles with specific substitution patterns that are difficult to achieve through traditional condensation methods.

A significant advancement in the synthesis of pentafluoroethyl-pyrazoles is a one-pot, three-component reaction that generates pentafluoroethyldiazomethane (C₂F₅CHN₂) in situ. nih.govnih.gov This method avoids the need to handle the potentially toxic and unstable diazoalkane directly. The process begins with the reaction of 2,2,3,3,3-pentafluoropropan-1-amine hydrochloride (C₂F₅CH₂NH₂·HCl) with sodium nitrite (B80452) (NaNO₂) in a biphasic system of dichloromethane (B109758) and water. nih.govnih.gov The aqueous phase facilitates the generation of C₂F₅CHN₂, which then participates in a [3+2] cycloaddition with an electron-deficient alkyne present in the organic phase. nih.govnih.gov

This transformation proceeds smoothly, tolerates the presence of air, and often yields C₂F₅-substituted pyrazoles in excellent yields without the need for purification by column chromatography. nih.gov A variety of electron-deficient alkynes have been shown to be suitable substrates for this reaction.

Table 1: Synthesis of 3-Pentafluoroethyl-1H-pyrazoles via [3+2] Cycloaddition

Reaction of in situ generated C₂F₅CHN₂ with various monosubstituted alkynes.

| Alkyne Substrate (R) | Product | Yield (%) |

|---|---|---|

| CO₂Et | 5-Ethoxycarbonyl-3-(pentafluoroethyl)-1H-pyrazole | 99 |

| CO₂Me | 5-Methoxycarbonyl-3-(pentafluoroethyl)-1H-pyrazole | 99 |

| COPh | 5-Benzoyl-3-(pentafluoroethyl)-1H-pyrazole | 98 |

| SO₂Ph | 5-(Phenylsulfonyl)-3-(pentafluoroethyl)-1H-pyrazole | 99 |

| PO(OEt)₂ | Diethyl [3-(pentafluoroethyl)-1H-pyrazol-5-yl]phosphonate | 99 |

Data sourced from Beilstein Journal of Organic Chemistry. nih.gov

The regioselectivity of the [3+2] cycloaddition between C₂F₅CHN₂ and alkynes is a critical aspect of this synthetic strategy. For monosubstituted alkynes bearing an electron-withdrawing group (EWG), the reaction proceeds with high regioselectivity, yielding 3,5-disubstituted pyrazoles as the sole products. nih.gov This outcome is governed by orbital symmetry rules, which favor the formation of pyrazoles with the C₂F₅ group and the EWG at the 3- and 5-positions, respectively. nih.gov

In the case of disubstituted alkynes, the regioselectivity is influenced by a combination of electronic and steric factors of the two substituents. nih.gov For instance, when an alkyne with two different electron-withdrawing groups is used, a mixture of regioisomers may be obtained, as the directing effects of the groups are similar. nih.gov Conversely, if the alkyne possesses one electron-withdrawing group and one electron-donating group, a single regioisomer is typically formed. nih.gov The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents has also been shown to dramatically increase regioselectivity in traditional pyrazole formation from 1,3-diketones. conicet.gov.aracs.org

Table 2: Regioselectivity in the Cycloaddition of C₂F₅CHN₂ with Disubstituted Alkynes

| Alkyne Substrates | Product(s) | Isomer Ratio | Total Yield (%) |

|---|---|---|---|

| EtO₂C−C≡C−CO₂Et | Diethyl 3-(pentafluoroethyl)-1H-pyrazole-4,5-dicarboxylate | Single isomer | 99 |

| MeO₂C−C≡C−COMe | Methyl 4-acetyl-3-(pentafluoroethyl)-1H-pyrazole-5-carboxylate & Methyl 5-acetyl-3-(pentafluoroethyl)-1H-pyrazole-4-carboxylate | 1 : 1.3 | 99 |

| Me₃Si−C≡C−CO₂Et | Ethyl 3-(pentafluoroethyl)-5-(trimethylsilyl)-1H-pyrazole-4-carboxylate | Single isomer | 73 |

Data sourced from Beilstein Journal of Organic Chemistry. nih.gov

Direct fluorination is a key method for the late-stage introduction of fluorine atoms onto a pyrazole ring. Electrophilic fluorinating agents, most notably N-fluorobis(phenyl)sulfonimide (NFSI) and Selectfluor®, are commonly employed for this transformation. researchgate.netrsc.org These reagents can introduce a fluorine atom at the C4 position of 3,5-disubstituted pyrazoles with good yields. researchgate.netrsc.org While effective, these reactions can sometimes result in side products, and the regioselectivity can be influenced by the existing substituents on the pyrazole ring. olemiss.edu This method is particularly useful when the target molecule requires a fluorine atom directly on the pyrazole ring, rather than as part of a fluoroalkyl substituent. olemiss.edu

Functionalization of Precursor Pyrazole Rings

Introduction of Pentafluoroethyl Moiety via Coupling Reactions

The introduction of a pentafluoroethyl (C2F5) group onto a heterocyclic core, such as 1-methyl-1H-pyrazole, is a critical transformation in the synthesis of advanced materials and agrochemicals. While classical methods for constructing the pyrazole ring with the fluoroalkyl group already in place exist, direct pentafluoroethylation of a pre-formed pyrazole ring via cross-coupling reactions represents a more convergent and flexible strategy. This approach typically involves the reaction of a halogenated or otherwise activated pyrazole precursor with a reagent that serves as a pentafluoroethyl anion or radical equivalent, mediated by a transition metal catalyst.

Copper-catalyzed cross-coupling reactions have emerged as a particularly effective method for the formation of C(sp2)-C2F5 bonds. rsc.org In this context, a suitable precursor such as 5-iodo-1-methyl-1H-pyrazole can be coupled with a pentafluoroethyl source. A common and effective source for the C2F5 group is (pentafluoroethyl)triethylsilane (Et3SiCF2CF3), which serves as a direct CF2CF3 transfer agent. rsc.org The reaction is facilitated by a copper(I) salt, often in the presence of a ligand and a promoter, to afford the desired 1-methyl-5-(pentafluoroethyl)-1H-pyrazole. The general scheme for such a transformation allows for late-stage functionalization, which is highly advantageous in medicinal and agrochemical research.

The key components and typical conditions for such a copper-catalyzed pentafluoroethylation are summarized in the table below.

Table 1: Key Components for Copper-Catalyzed Pentafluoroethylation

| Component | Role / Example | Purpose |

| Pyrazole Substrate | 5-Iodo-1-methyl-1H-pyrazole | The heterocyclic core to be functionalized. The iodide is a good leaving group for the coupling reaction. |

| Pentafluoroethyl Source | (Pentafluoroethyl)triethylsilane (Et3SiCF2CF3) | Provides the pentafluoroethyl moiety for the coupling reaction. rsc.org |

| Catalyst | Copper(I) Iodide (CuI) | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. |

| Ligand | Phenanthroline derivatives | Stabilizes the copper catalyst and enhances its reactivity. |

| Solvent | DMF, NMP | A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction. |

Flow Chemistry Applications in Pyrazole Synthesis

Continuous flow chemistry has become an enabling technology for the synthesis of heterocyclic compounds, including fluorinated pyrazoles. mit.edu This approach offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. mdpi.com The synthesis of pyrazoles often involves hazardous intermediates, such as diazoalkanes, or highly exothermic reactions. mit.edu Flow chemistry mitigates these risks by confining small volumes of reactants within the controlled environment of a reactor coil, allowing for superior heat transfer and precise temperature control. mit.edu

A modular continuous flow setup can be designed for the multi-step synthesis of highly functionalized fluorinated pyrazoles. mit.edu For instance, a process can be established where a fluorinated amine is first converted into a diazoalkane in one reactor module, which is then immediately reacted with an alkyne in a subsequent module via a [3+2] cycloaddition to form the pyrazole core. mit.edu This "telescoped" synthesis avoids the isolation of potentially unstable intermediates. mit.edu Further downstream modules can be integrated to perform sequential modifications like N-alkylation, enabling the rapid generation of a diverse library of pyrazole derivatives. mit.edu

The benefits of applying flow chemistry to the synthesis of fluorinated pyrazoles are manifold and are summarized in the table below.

Table 2: Advantages of Flow Chemistry in Fluorinated Pyrazole Synthesis

| Advantage | Description | Reference(s) |

| Enhanced Safety | Enables the safe handling of hazardous reagents like diazoalkanes and the execution of reactions at elevated temperatures and pressures. | mit.edumdpi.com |

| Increased Efficiency | Significantly reduces reaction times from hours to minutes due to superior heat and mass transfer. | nih.gov |

| Scalability | Allows for the production of gram quantities of product by extending the operation time, without re-optimizing reaction conditions. | mdpi.com |

| Process Control | Offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. | mit.edu |

| Automation & Integration | Facilitates the integration of multiple synthetic and purification steps into a single, automated sequence. | mit.edu |

Green Chemistry Principles in the Synthesis of Fluorinated Pyrazoles

The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated pyrazoles to minimize environmental impact and enhance sustainability. jetir.org This involves the adoption of methodologies that reduce waste, eliminate the use of hazardous substances, and improve energy efficiency. jetir.orgresearchgate.net

One key area of focus is the use of alternative energy sources to drive chemical reactions. Microwave irradiation and ultrasonic sonication are two such techniques that have been successfully applied to pyrazole synthesis. nih.govsci-hub.se These methods often lead to dramatic reductions in reaction times, increased product yields, and can sometimes enable reactions to proceed without a catalyst or in environmentally benign solvents. sci-hub.se For example, catalyst-free synthesis of highly substituted pyrazoles has been achieved under ultrasonic irradiation in an aqueous polyethylene (B3416737) glycol (PEG) medium, a cost-effective and environmentally friendly protocol. sci-hub.se

The following table outlines several green chemistry approaches applicable to the synthesis of fluorinated pyrazoles.

Table 3: Green Chemistry Approaches in Pyrazole Synthesis

| Green Principle | Approach / Technique | Benefits | Reference(s) |

| Alternative Energy | Microwave Irradiation | Rapid heating, reduced reaction times, higher yields. | nih.gov |

| Alternative Energy | Ultrasonic Sonication | Enhanced reaction rates, reduced energy consumption, can enable catalyst-free reactions. | sci-hub.se |

| Safer Solvents | "On water" Synthesis | Eliminates toxic organic solvents, simplifies workup, environmentally benign. | rsc.org |

| Safer Solvents | Polyethylene Glycol (PEG) | Use of a recyclable and non-toxic solvent medium. | sci-hub.se |

| Catalysis | Catalyst-Free Reactions | Avoids the use of potentially toxic and expensive catalysts, simplifies purification. | sci-hub.seresearchgate.net |

| Waste Prevention | One-Pot / Multicomponent Reactions | Reduces the number of synthetic steps and purification stages, improving overall efficiency and reducing waste. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 5 Pentafluoroethyl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 1-Methyl-5-(pentafluoroethyl)-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework and the electronic impact of the fluoroalkyl substituent.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation and Electronic Effects

Multi-nuclear NMR analysis provides definitive confirmation of the covalent structure and offers insights into the electronic effects exerted by the substituents on the pyrazole (B372694) ring.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The N-methyl group (N-CH₃) protons would appear as a singlet, likely in the range of δ 3.8–4.2 ppm. The two protons on the pyrazole ring, H-3 and H-4, would appear as doublets due to vicinal coupling (³JHH). The H-3 proton is anticipated to resonate further downfield than H-4, a common feature in 1,5-disubstituted pyrazoles. The strong electron-withdrawing nature of the C₂F₅ group at the C-5 position would deshield the adjacent H-4 proton, shifting its signal downfield.

¹³C NMR: The carbon NMR spectrum would corroborate the structure with signals for all six carbon atoms. The N-methyl carbon would appear at approximately δ 35–40 ppm. The pyrazole ring carbons (C-3, C-4, and C-5) and the two carbons of the pentafluoroethyl group would exhibit characteristic shifts and couplings. The C-5 carbon, directly attached to the fluoroalkyl group, is expected to be significantly deshielded. Furthermore, the carbons of the pentafluoroethyl group and the adjacent C-5 will show coupling to fluorine (¹JC-F, ²JC-F), resulting in complex multiplets.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for this molecule. The pentafluoroethyl group (-CF₂CF₃) constitutes an A₃B₂ spin system. This would result in a characteristic triplet for the -CF₃ group and a quartet for the -CF₂ group. The chemical shift of the -CF₃ group is expected around -80 to -86 ppm, while the -CF₂ group signal would appear further downfield, typically in the range of -110 to -125 ppm, relative to a standard like CFCl₃. The through-bond coupling (³JFF) between the two fluorine environments would be observable.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted data based on analysis of similar fluorinated pyrazole structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 3.8 – 4.2 | Singlet (s) | - | N-CH₃ |

| ~7.5 | Doublet (d) | ³JHH = ~2-3 Hz | H-3 | |

| ~6.5 | Doublet (d) | ³JHH = ~2-3 Hz | H-4 | |

| ¹³C | 35 – 40 | Quartet (q) | ⁴JC-F | N-CH₃ |

| ~140 | Singlet (s) | - | C-3 | |

| ~110 | Triplet (t) | ³JC-F | C-4 | |

| ~135 | Triplet of Quartets (tq) | ¹JC-F, ²JC-F | C-5 | |

| 115 – 125 | Quartet (q) | ¹JC-F = ~280-290 Hz, ²JC-F = ~30-40 Hz | -CF₂- | |

| 110 – 120 | Triplet (t) | ¹JC-F = ~260-270 Hz, ²JC-F = ~35-45 Hz | -CF₃ | |

| ¹⁹F | -110 – -125 | Quartet (q) | ³JFF = ~2-5 Hz | -CF₂- |

| -80 – -86 | Triplet (t) | ³JFF = ~2-5 Hz | -CF₃ |

Elucidation of Conformational Dynamics and Stereochemistry

The pentafluoroethyl group is sterically more demanding than a methyl or trifluoromethyl group and can exhibit restricted rotation around the C5-C(F₂) bond. While the pyrazole ring itself is planar, the orientation of the C₂F₅ substituent relative to the ring can be investigated using variable-temperature (VT) NMR studies. At lower temperatures, the rotation might slow sufficiently to cause broadening or decoalescence of the ¹⁹F NMR signals for the -CF₂- group if distinct rotamers are populated. nih.gov Such studies can provide the energy barrier for rotation, offering insight into the molecule's dynamic behavior in solution. nih.gov The presence of a bulky, electronegative group can influence the conformational preferences, which is a key aspect of designing bioactive molecules. mq.edu.au

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions that govern crystal packing.

Analysis of Molecular Conformation and Bond Lengths/Angles

Although a specific crystal structure for this compound has not been reported, data from related structures, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and 5-Chloromethyl-1,3-dimethyl-1H-pyrazole, can be used to predict its key structural features. mdpi.comnih.gov The five-membered pyrazole ring is expected to be essentially planar. nih.gov The N-methyl group will lie close to this plane. The C-C bond within the pentafluoroethyl group and the C5-C(F₂) bond connecting it to the ring will have lengths typical for sp³-sp³ and sp²-sp³ carbon bonds, respectively, though slightly shortened by the electron-withdrawing fluorine atoms. The C-F bond lengths are expected to be in the range of 1.33-1.35 Å. The bond angles around the sp³ carbons of the C₂F₅ group will approximate a tetrahedral geometry, while the geometry within the pyrazole ring will reflect its aromatic character. mdpi.comresearchgate.net

Table 2: Representative Bond Lengths and Angles Based on Analogous Pyrazole Structures Data derived from published crystal structures of related pyrazole derivatives. mdpi.comnih.govresearchgate.net

Polymorphism Studies in Fluorinated Pyrazoles

Polymorphism, the ability of a compound to crystallize in multiple forms with different unit cells, is a critical consideration in materials science and pharmaceuticals. Fluorination is known to influence intermolecular interactions, such as C-H···F and F···F contacts, which can lead to different crystal packing arrangements and thus, polymorphism. princeton.eduresearchgate.net Studies on fluorinated aromatic compounds have shown that substituting hydrogen with fluorine can alter the accessibility and stability of different polymorphs. princeton.edu Although not specifically studied for this compound, it is plausible that this compound could exhibit polymorphism due to the presence of the highly fluorinated side chain, which could engage in various weak intermolecular interactions, leading to different stable or metastable crystalline forms under varying crystallization conditions. researchgate.net

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. chemguide.co.uk

For this compound, electron ionization (EI) would likely produce a prominent molecular ion (M⁺•) peak, confirming the molecular weight. The subsequent fragmentation would be dictated by the stability of the resulting ions and neutral fragments. Key fragmentation pathways for pyrazoles involve the cleavage of the ring, often with the expulsion of stable neutral molecules like HCN or N₂. researchgate.net The presence of the fluoroalkyl chain introduces additional, highly characteristic fragmentation routes.

Common fragmentation patterns expected for this compound include:

Loss of a methyl radical: Cleavage of the N-CH₃ bond would result in an [M - 15]⁺ ion.

Cleavage of the pentafluoroethyl chain: The C-C bond in the side chain is susceptible to cleavage.

Loss of a trifluoromethyl radical (•CF₃) would yield a prominent [M - 69]⁺ ion.

Loss of the entire pentafluoroethyl radical (•C₂F₅) would produce an ion at [M - 119]⁺, corresponding to the 1-methylpyrazolyl cation.

Ring Fragmentation: Following initial side-chain cleavage, the pyrazole ring itself can fragment. The characteristic loss of HCN (27 u) or N₂ (28 u) from fragment ions is a well-documented process for pyrazoles. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Neutral Loss |

| 212 | [C₆H₅F₅N₂]⁺• | Molecular Ion (M⁺•) |

| 197 | [C₅H₂F₅N₂]⁺ | •CH₃ |

| 143 | [C₅H₅F₂N₂]⁺ | •CF₃ |

| 93 | [C₄H₅N₂]⁺ | •C₂F₅ |

Computational Chemistry and Theoretical Investigations

Analysis of Intermolecular Interactions

Role of Fluorine in Hydrogen Bonding Networks and Water-Mediated Interactions

The introduction of a pentafluoroethyl group to the pyrazole (B372694) ring significantly influences its ability to participate in hydrogen bonding and water-mediated interactions. While fluorine is the most electronegative element, its participation as a hydrogen bond acceptor is a subject of ongoing discussion. mdpi.com Generally, covalently bound fluorine is considered a weak hydrogen bond acceptor. mdpi.com However, the presence of multiple fluorine atoms, as in a pentafluoroethyl group, can alter the electronic environment of the entire molecule, impacting its interaction with water and other protic species.

Computational studies on fluorinated heterocyclic compounds indicate that fluorine atoms can modulate the hydrogen-bonding capabilities of the molecule in several ways. The strong electron-withdrawing nature of the pentafluoroethyl group can increase the acidity of nearby C-H protons on the pyrazole ring, making them more effective hydrogen bond donors. Furthermore, in an aqueous environment, water molecules can form hydrogen bonding networks that bridge interactions between the fluorinated pyrazole and other solutes or biological macromolecules. mdpi.com

Density Functional Theory (DFT) calculations on similar fluorinated molecules have been used to explore their interactions with water. These studies often calculate interaction energies and analyze geometric parameters of the hydrogen bonds formed. For instance, the hydrogen bond between a water molecule and a fluorinated nitrogen heterocycle can be characterized by the distance between the hydrogen atom of water and the acceptor atom on the heterocycle, as well as the corresponding bond angle.

Table 1: Representative Hydrogen Bond Parameters from DFT Calculations for a Fluorinated Heterocycle-Water Complex

| Interaction | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| N···H-O | 1.95 | 175 | -5.2 |

Note: This table is illustrative and based on typical values for fluorinated heterocycles, not specific to 1-Methyl-5-(pentafluoroethyl)-1H-pyrazole.

π-Interactions Involving Fluorinated Aromatic Systems

The pentafluoroethyl substituent has a profound effect on the π-system of the pyrazole ring, significantly altering its π-interaction profile. The strong electron-withdrawing nature of the perfluoroalkyl group reduces the electron density of the aromatic pyrazole ring, making it an electron-deficient π-system. This electronic modification is crucial for the formation of strong π-π stacking interactions with electron-rich aromatic rings. nih.gov

Theoretical studies, often employing DFT, have demonstrated that interactions between electron-deficient perfluoroaromatic systems and electron-rich aromatic systems are energetically favorable. rsc.org This is often referred to as a "quadrupole-quadrupole" or "polar-π" interaction. nih.govrsc.org The interaction energy is sensitive to the relative orientation of the stacking rings (e.g., eclipsed vs. staggered conformations) and the distance between them. researchgate.net In the context of this compound, the electron-deficient pyrazole ring would be expected to form stable π-stacked complexes with electron-rich aromatic systems like benzene (B151609) or indole.

Computational analyses provide quantitative estimates of these interaction energies. The strength of these interactions can be tuned by the degree of fluorination and the nature of the interacting partner.

Table 2: Calculated π-π Stacking Interaction Energies for Model Aromatic Systems

| Interacting System | Stacking Geometry | Interplanar Distance (Å) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| Benzene-Benzene | Parallel-displaced | 3.8 | -2.5 |

| Benzene-Hexafluorobenzene | Parallel-displaced | 3.5 | -5.0 |

| Pyrazole-Benzene | T-shaped | 5.0 | -2.8 |

Note: This table contains representative data from computational studies on similar systems to illustrate the effect of fluorination on π-π interactions.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving fluorinated pyrazoles. nih.gov Methods such as DFT are widely used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. rsc.org This allows for the calculation of activation energies, which provides insight into the reaction kinetics.

For reactions involving this compound, computational studies could investigate various transformations, such as cycloadditions, nucleophilic substitutions, or metal-catalyzed cross-coupling reactions. researchgate.net For example, in a hypothetical reaction, computational chemists would model the starting materials and propose a plausible reaction pathway. By calculating the energies of all species along this pathway, a reaction profile can be constructed.

A computational study on the oxidative aromatization of pyrazolines to pyrazoles using 1,2,4-triazolinediones provides a relevant example of the methodology. rsc.org The study confirmed a concerted oxidation mechanism through a hydrogen abstraction-addition pathway by locating the corresponding transition state and calculating the activation barrier. rsc.org Such an approach could be applied to understand the reactivity of the C-H bonds on the pyrazole ring or the methyl group in this compound.

Table 3: Example of Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Reaction Step

| Parameter | Description | Calculated Value (kcal/mol) |

|---|---|---|

| ΔE | Reaction Energy | -15.8 |

| ΔH | Enthalpy of Reaction | -16.2 |

| ΔG | Gibbs Free Energy of Reaction | -14.5 |

Note: This table is a hypothetical example illustrating the types of data generated from computational reaction mechanism studies.

Reactivity and Reaction Pathways of 1 Methyl 5 Pentafluoroethyl 1h Pyrazole

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole (B372694) Ring

The pyrazole ring's aromatic character allows it to undergo substitution reactions, but the electronic nature of the substituents heavily governs the preferred pathway.

Electrophilic Aromatic Substitution (EAS)

Pyrazoles are generally considered electron-rich heterocycles that are reactive towards electrophiles. quora.com In 1-substituted pyrazoles, electrophilic attack typically occurs at the C-4 position, which possesses the highest electron density. quora.com However, the presence of the pentafluoroethyl (-C₂F₅) group, a powerful electron-withdrawing group, significantly deactivates the pyrazole ring to electrophilic attack. This deactivation is a result of the strong inductive effect of the fluorine atoms, which reduces the electron density of the aromatic system. rsc.org Consequently, electrophilic aromatic substitution on 1-methyl-5-(pentafluoroethyl)-1H-pyrazole is challenging and requires harsh reaction conditions. When the reaction is forced, the substitution is still expected to occur regioselectively at the C-4 position, directed by the N-1 methyl group and the N-2 atom.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent/Conditions | Predicted Major Product | Reactivity Note |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-Methyl-4-nitro-5-(pentafluoroethyl)-1H-pyrazole | Very slow; requires forcing conditions due to ring deactivation. |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-1-methyl-5-(pentafluoroethyl)-1H-pyrazole | Deactivated ring requires a strong Lewis acid catalyst. |

Nucleophilic Aromatic Substitution (SₙAr)

Conversely, the electron-withdrawing nature of the pentafluoroethyl group makes the pyrazole ring highly susceptible to nucleophilic aromatic substitution (SₙAr), provided a suitable leaving group is present on the ring. masterorganicchemistry.comwikipedia.org The -C₂F₅ group stabilizes the negative charge in the Meisenheimer complex, which is the key intermediate in the SₙAr mechanism. wikipedia.org For this reaction to occur on this compound, a precursor with a leaving group (e.g., a halogen) at the C-3 or C-4 position would be required. The reaction rate is significantly enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, a condition met by the C-5 pentafluoroethyl group. masterorganicchemistry.comwikipedia.org

Functional Group Interconversions on the Pentafluoroethyl Moiety

The pentafluoroethyl group (–C₂F₅) is characterized by its exceptional chemical and thermal stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the pentafluoroethyl moiety largely unreactive and resistant to most chemical transformations.

Functional group interconversions directly on the pentafluoroethyl group are extremely rare and synthetically challenging. ub.eduimperial.ac.uk Such reactions would require breaking the strong C-F bonds, which typically necessitates harsh conditions, such as the use of potent reducing agents (e.g., alkali metals) or highly reactive organometallic reagents, often leading to decomposition or non-selective reactions. For practical synthetic purposes, the pentafluoroethyl group is considered a stable, inert substituent that is carried through reaction sequences without modification.

Cycloaddition and Cyclocondensation Reactions of the Pyrazole Ring

Cycloaddition and cyclocondensation reactions are fundamental strategies for the synthesis of the pyrazole core itself, rather than reactions that the pre-formed pyrazole ring typically undergoes. nih.govbeilstein-journals.orgnih.govresearchgate.net

Cycloaddition: The most common approach to pyrazole synthesis is the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or diazoalkane, with a dipolarophile like an alkyne or alkene. nih.govnih.govresearchgate.net

Cyclocondensation: The classical Knorr pyrazole synthesis involves the cyclocondensation of a hydrazine (B178648) (e.g., methylhydrazine) with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.orgnih.govresearchgate.net This remains one of the most versatile and widely used methods.

Once formed, the aromaticity of the pyrazole ring in this compound makes it a poor participant in cycloaddition reactions. Its inherent stability disfavors reactions that would disrupt the aromatic sextet.

However, cyclocondensation reactions can be employed to build fused heterocyclic systems starting from a functionalized pyrazole. For example, a this compound bearing functional groups at the C-3 and C-4 positions, such as an amino group and a cyano group, could undergo cyclocondensation with appropriate reagents to form pyrazolo[3,4-b]pyridines or other fused systems. researchgate.net

Regioselective Functionalization at Different Positions (e.g., C-4, C-5)

The substitution pattern of this compound allows for highly regioselective functionalization, primarily at the C-4 position. The C-5 position is blocked, and the C-3 position is sterically hindered by the N-1 methyl group and electronically deactivated.

The most effective strategy for introducing a wide range of functional groups at the C-4 position is through directed metalation . Treatment of the parent compound with a strong base, such as n-butyllithium (n-BuLi), is expected to selectively deprotonate the C-4 position. The acidity of the C-4 proton is enhanced by the powerful inductive effect of the adjacent C-5 pentafluoroethyl group. The resulting 4-lithiated pyrazole is a potent nucleophile that can react with various electrophiles to yield C-4 substituted products. This approach offers a predictable and versatile route for derivatization.

While direct lithiation of 1-methylpyrazole (B151067) under thermodynamic control leads to functionalization at the C-5 position, the presence of the C₂F₅ group at this site in the target molecule redirects this reactivity to the C-4 position. nih.govresearchgate.netrsc.orgrsc.org

Table 2: Representative Regioselective Functionalization Reactions at the C-4 Position

| Reaction Type | Reagents | Product |

|---|---|---|

| Halogenation | 1. n-BuLi, THF, -78 °C2. I₂ or C₂Cl₆ | 4-Iodo/Chloro-1-methyl-5-(pentafluoroethyl)-1H-pyrazole |

| Carboxylation | 1. n-BuLi, THF, -78 °C2. CO₂ (gas), then H⁺ | This compound-4-carboxylic acid |

| Silylation | 1. n-BuLi, THF, -78 °C2. Me₃SiCl | 1-Methyl-4-(trimethylsilyl)-5-(pentafluoroethyl)-1H-pyrazole |

| Borylation | 1. n-BuLi, THF, -78 °C2. B(OⁱPr)₃, then H⁺ | (1-Methyl-5-(pentafluoroethyl)-1H-pyrazol-4-yl)boronic acid |

Radical Reactions Involving Fluorinated Pyrazoles

Perfluoroalkyl groups, including pentafluoroethyl, are often introduced onto organic molecules via radical pathways. organic-chemistry.orgacs.org These reactions typically involve the generation of a perfluoroalkyl radical (e.g., •C₂F₅) from a suitable precursor like C₂F₅I, which then adds to an unsaturated bond or participates in a substitution reaction. rsc.orgnih.gov

For the molecule this compound itself, the pentafluoroethyl group is exceptionally stable and unlikely to initiate or participate in radical reactions under typical conditions. The pyrazole ring, being aromatic, is also relatively resistant to radical addition unless under specific photocatalytic or high-energy conditions.

The primary consideration regarding radical reactions is the stability of the compound in environments where radicals are present. The strong C-F and C-C bonds of the pentafluoroethyl group, along with the stable aromatic ring, confer a high degree of stability towards many radical processes. Radical reactions involving this molecule would more likely occur at the N-methyl group via hydrogen abstraction, leading to a methyl radical intermediate, but this would require specific and highly reactive radical initiators.

Coordination Chemistry and Ligand Design

1-Methyl-5-(pentafluoroethyl)-1H-pyrazole as a Ligand in Metal Complexes

While specific studies on the coordination complexes of this compound are not extensively documented in the literature, its behavior as a ligand can be inferred from the well-established chemistry of related pyrazole (B372694) derivatives. researchgate.netnih.gov Pyrazoles are N-heterocyclic compounds that readily form stable complexes with a wide range of transition metals. researchgate.net

Synthesis and Characterization of Metal-Pyrazole Complexes

The synthesis of metal complexes involving pyrazole-based ligands typically follows straightforward procedures. nih.gov Generally, the reaction involves combining the pyrazole ligand with a suitable metal salt (e.g., chlorides, nitrates, perchlorates) in an appropriate solvent, such as ethanol, methanol, or acetonitrile. nih.govmdpi.com The resulting complexes can often be isolated as crystalline solids upon slow evaporation of the solvent or by introducing a counter-solvent. mdpi.com

For a ligand like this compound, a typical synthesis would involve the following general reaction: n L + MXy → [M(L)n]Xy (where L = this compound, M = metal ion, X = anion)

Characterization of the resulting complexes is crucial to determine their structure and properties. Standard analytical techniques would include:

Single-Crystal X-ray Diffraction: Provides definitive information on the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.com

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the coordination of the ligand by observing shifts in the resonance of pyrazole protons and carbons upon binding to the metal. ¹⁹F NMR is particularly useful for characterizing the pentafluoroethyl group.

Infrared (IR) Spectroscopy: Shows changes in the vibrational frequencies of the pyrazole ring upon coordination. mdpi.com

Mass Spectrometry: Confirms the composition and mass of the complex. mdpi.com

Elemental Analysis: Determines the empirical formula of the synthesized complex. nih.gov

Coordination Modes and Binding Affinities

Pyrazole and its derivatives can exhibit a variety of coordination modes. researchgate.netrsc.org For a simple substituted pyrazole such as this compound, the most common coordination mode is as a monodentate ligand, binding to the metal center through its sp²-hybridized pyridinic nitrogen atom (N2). The N1 atom is substituted with a methyl group, making it unavailable for coordination.

The binding affinity of the ligand is significantly influenced by the electronic nature of its substituents. The pentafluoroethyl (-C₂F₅) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. researchgate.net This inductive effect reduces the electron density on the pyrazole ring, particularly at the adjacent N2 atom, thereby decreasing its basicity. Consequently, this compound is expected to be a weaker Lewis base compared to its non-fluorinated counterpart, 1,5-dimethylpyrazole. This reduced basicity would likely result in a weaker metal-ligand bond and a lower binding affinity for metal ions. mocedes.org

| Coordination Mode | Description | Example |

| Monodentate | The ligand binds to a single metal center through one donor atom (the N2 nitrogen). | The most probable mode for this compound. |

| Bridging (Pyrazolate) | After deprotonation of the N-H proton (not possible for the title compound), the resulting pyrazolate anion can bridge two metal centers. | Common in binuclear or polynuclear complexes. rsc.org |

Role of Pentafluoroethyl Group in Modulating Ligand Properties

The incorporation of a pentafluoroethyl group at the C5 position of the pyrazole ring is a key design feature that profoundly modulates the ligand's steric and electronic characteristics. researchgate.net

Electronic Effects on Metal Centers

The -C₂F₅ group exerts a strong electron-withdrawing effect, which significantly lowers the energy of the ligand's frontier orbitals. researchgate.net This has several important consequences for the resulting metal complex:

Reduced Ligand Basicity: As previously mentioned, the ligand becomes a weaker σ-donor. This weakening of the metal-ligand bond can influence the stability and reactivity of the complex.

Modification of Metal Center Properties: The electron-poor nature of the ligand makes the metal center more electrophilic or "harder." This can alter the redox potential of the metal, making it more difficult to oxidize.

Influence on π-Backbonding: For metal centers capable of π-backbonding (e.g., in low oxidation states), the electron-withdrawing nature of the ligand enhances the metal's ability to donate electron density to other acceptor ligands (like CO or olefins) in the coordination sphere. However, in studies comparing the effects of -CF₃ and the even more strongly withdrawing -SF₅ group on copper(I) complexes, the more electron-withdrawing substituent led to less π-backbonding from the copper center to an ethylene ligand. nih.gov By analogy, the potent electron-withdrawing -C₂F₅ group would be expected to make the metal center more electron-poor, thus reducing its capacity for π-back-donation to other ligands.

These electronic perturbations are critical in fields like catalysis, where the reactivity of the metal center needs to be precisely controlled. nih.gov

Steric Hindrance and its Impact on Coordination Geometries

The pentafluoroethyl group is significantly larger than a hydrogen atom, a methyl group, or even a trifluoromethyl group. This steric bulk can impose major constraints on the coordination environment around the metal center. libretexts.orgnih.gov

Control of Coordination Number: The presence of bulky ligands can limit the number of ligands that can fit around a metal ion, often favoring lower coordination numbers. libretexts.orgnih.gov For instance, while a metal might accommodate six small pyrazole ligands, it may only bind four or fewer ligands bearing a bulky -C₂F₅ substituent.

Distortion of Coordination Geometry: Steric repulsions between adjacent ligands can force the coordination geometry to distort from idealized shapes (e.g., from perfect octahedral or tetrahedral). researchgate.net In some cases, steric hindrance can prevent the formation of certain isomers or enforce a specific geometry that might otherwise be less favorable. researchgate.net For example, extreme steric clash can elongate metal-ligand bonds. nih.gov

Creation of a "Pocket": The bulky group can create a sterically protected pocket around the metal's active site. This can enhance selectivity in catalysis by controlling the access of substrates to the metal center.

| Substituent | van der Waals Radius (approx. Å) | Relative Steric Bulk |

| -H | 1.20 | Very Low |

| -CH₃ | 2.00 | Low |

| -CF₃ | 2.44 | Medium |

| -C₂F₅ | ~2.9 (estimated) | High |

Supramolecular Assembly and Crystal Engineering with Fluorinated Pyrazole Ligands

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. rsc.org Fluorinated ligands, including those with pyrazole scaffolds, are powerful tools in this field due to their unique non-covalent interactions. nih.gov

The use of this compound in metal complexes offers several avenues for directing supramolecular assembly:

Weak Hydrogen Bonds: While the ligand lacks traditional hydrogen bond donors (like N-H), the fluorine atoms of the -C₂F₅ group can act as weak acceptors for C-H···F hydrogen bonds, influencing the packing of molecules in the crystal lattice.

π-π Stacking: The electron-poor nature of the fluorinated pyrazole ring can modify its π-stacking interactions with other aromatic rings. mdpi.com Electron-rich and electron-poor rings often stack in an offset fashion to maximize electrostatic attraction. nih.gov

Solvophobic Effects: The fluorinated alkyl chain is both hydrophobic and lipophobic. In solution, this can drive the self-assembly of complexes to minimize unfavorable interactions with the solvent, potentially leading to the formation of larger, ordered aggregates. nih.gov

By carefully selecting the metal center, counter-ions, and co-ligands, it is possible to use fluorinated pyrazole complexes as building blocks to construct one-, two-, or three-dimensional supramolecular architectures. mdpi.comrsc.org These materials could have applications in areas such as gas storage, sensing, or as porous materials. rsc.org The predictable and varied coordination modes of pyrazoles make them flexible and reliable components for self-assembly processes. rsc.orgconicet.gov.ar

Applications in Materials Science and Agrochemicals Chemical Basis

Utilization in Organic Electronics and Advanced Materials

The unique molecular structure of 1-Methyl-5-(pentafluoroethyl)-1H-pyrazole, characterized by a nitrogen-rich heterocyclic ring and a heavily fluorinated ethyl group, makes it a compound of interest for applications in materials science. The presence and properties of the pentafluoroethyl group, in particular, can be leveraged to develop advanced materials for organic electronics and energy storage systems.

The introduction of fluorine atoms into organic molecules significantly alters their electronic properties. The pentafluoroethyl (-C2F5) group in this compound is a strong electron-withdrawing group due to the high electronegativity of fluorine. This has a profound impact on the electron distribution within the pyrazole (B372694) ring, influencing its optical and electrical characteristics.

Fluorination can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The strong inductive effect of the -C2F5 group typically lowers both HOMO and LUMO energy levels, which can enhance the oxidative stability of the material. Research on similar fluorinated bis(pyrazoles) has shown that while the degree of fluorination may only slightly affect the absorption and fluorescence emission properties, it can monotonically increase the dielectric constant of the material. rsc.org This property is particularly valuable for applications in capacitors and as gate dielectrics in organic field-effect transistors (OFETs). Furthermore, the introduction of fluorine can alter molecular dipole moments and intermolecular interactions, which in turn affects crystal packing and the physical properties of the resulting materials. researchgate.net

Table 1: Comparative Physicochemical Properties of Non-Fluorinated vs. Fluorinated Heterocycles

| Property | Non-Fluorinated Analogue (e.g., Pyrazole) | Fluorinated Analogue (e.g., Trifluoromethyl-pyrazole) | Chemical Rationale |

| pKa | ~2.5 nih.gov | Lower (More acidic) | The strong electron-withdrawing effect of the fluoroalkyl group decreases the basicity of the pyrazole nitrogens. acs.orgnih.gov |

| Lipophilicity (LogP) | 0.24 nih.gov | Higher | Fluoroalkyl groups generally increase lipophilicity, which can enhance membrane permeability. researchgate.netmdpi.com |

| Metabolic Stability | Lower | Higher | The carbon-fluorine bond is significantly stronger (bond energy ~105.4 kcal/mol) than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation. acs.orgnih.gov |

| Dipole Moment | Lower | Higher | The high electronegativity of fluorine atoms creates a significant partial negative charge, increasing the overall molecular dipole moment. researchgate.net |

Fluorinated compounds are increasingly used as functional additives in the electrolytes of high-performance energy storage devices, such as lithium-ion batteries. nih.gov The incorporation of molecules like this compound can enhance the performance and safety of these batteries. cip.com.cn While research on this specific compound is not widespread, the function of closely related fluorinated pyrazoles, such as 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole, provides a clear chemical basis for its utility. researchgate.net

These additives primarily function by forming a stable and robust passivation layer on the surface of the electrodes, known as the cathode-electrolyte interphase (CEI). researchgate.net The high oxidative stability of fluorinated pyrazoles makes them suitable for use in high-voltage batteries. researchgate.net During the initial charging cycles, the fluorinated pyrazole derivative can be preferentially oxidized at the cathode surface. This process leads to the formation of a thin, uniform, and ionically conductive CEI. This protective layer prevents the continuous decomposition of the bulk electrolyte at high voltages, suppresses the dissolution of transition metals from the cathode, and ultimately improves the cycling stability and lifespan of the battery. researchgate.net The presence of the pentafluoroethyl group enhances the oxidative stability of the molecule, making it a promising candidate for enabling next-generation high-energy-density batteries.

Chemical Building Blocks for Agrochemical Development

The pyrazole scaffold is a "privileged" structure in agrochemical research, forming the core of numerous commercially successful fungicides, herbicides, and insecticides. researchgate.netrhhz.net The introduction of fluorine-containing substituents, such as the pentafluoroethyl group, is a well-established strategy to enhance the biological activity and physicochemical properties of these agrochemicals. researchgate.netcolab.ws Consequently, this compound serves as a valuable chemical building block for the synthesis of new and improved crop protection agents.

This compound can be used as a precursor to construct more complex heterocyclic systems. The pyrazole ring can be further functionalized at its other positions, allowing for the attachment of different pharmacophores or moieties that can direct the molecule's biological activity. For instance, pyrazole-4-carboxamides are a major class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). ccspublishing.org.cnnih.gov Starting from a building block like this compound, chemists can introduce a carboxylic acid or related functional group at the 4-position, which can then be coupled with various amines to generate a library of novel SDHI candidates.

The presence of the pentafluoroethyl group is crucial, as fluoroalkyl substituents are known to be key for the high efficacy of many modern agrochemicals. nih.gov The synthesis of diverse fluorinated pyrazoles is a critical step in the discovery of new active ingredients for crop protection. ccspublishing.org.cn

Table 2: Examples of Commercial Agrochemicals Featuring a Fluorinated Pyrazole Scaffold

| Commercial Name | Class | Mode of Action | Importance of Fluorinated Pyrazole |

| Bixafen | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) | The difluoromethyl-pyrazole core is essential for binding to the target enzyme and providing high efficacy. researchgate.net |

| Fluxapyroxad | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) | Contains a difluoromethyl-pyrazole moiety that confers broad-spectrum fungal control. researchgate.netnih.gov |

| Penthiopyrad | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) | Utilizes a fluorinated pyrazole-carboxamide structure for potent inhibition of fungal respiration. |

| Pydiflumetofen | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) | A newer generation SDHI where the 3-(difluoromethyl)-1-methyl-1H-pyrazole building block is a key component. ccspublishing.org.cn |

| Chlorantraniliprole | Insecticide | Ryanodine Receptor Modulator | While the pyrazole itself is not fluorinated, related N-pyridylpyrazole insecticides often incorporate fluorine to enhance activity. mdpi.com |

The incorporation of a pentafluoroethyl group into a potential agrochemical profoundly modulates its chemical properties in ways that are highly beneficial for activity and field performance. One of the most significant effects is the enhancement of metabolic stability. acs.orgnih.gov The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -C2F5 group highly resistant to oxidative metabolism by enzymes in the target pest or in the environment. nih.gov This increased stability can lead to a longer duration of action and potentially lower application rates.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information available regarding the environmental chemical fate and non-biological degradation studies of the compound This compound .

Therefore, it is not possible to provide detailed research findings, data tables, or discussions on the following topics for this specific chemical compound:

Environmental Chemical Fate and Degradation Studies Non Biological

Hydrolytic Stability and Transformation Products

Further research and publication in peer-reviewed scientific journals are required to determine the photochemical, thermal, and hydrolytic fate of 1-Methyl-5-(pentafluoroethyl)-1H-pyrazole.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of fluorinated pyrazole (B372694) derivatives is an area of significant academic and industrial interest. researchgate.net Future research will focus on developing greener and more sustainable synthetic pathways to 1-Methyl-5-(pentafluoroethyl)-1H-pyrazole. nih.govbenthamdirect.com This involves a departure from traditional methods that may rely on harsh reagents and environmentally taxing solvents. benthamdirect.com Key areas of development are expected to include:

Eco-friendly Solvents and Catalysts: A major push will be towards the use of greener solvents, renewable resources, and recyclable catalysts to minimize the environmental footprint of the synthesis process. nih.govbenthamdirect.com

Energy-Efficient Methodologies: Exploration of alternative energy sources such as microwave and ultrasonic assistance is anticipated to facilitate reactions under milder conditions and with greater efficiency. benthamdirect.com

Atom Economy and Operational Simplicity: Emphasis will be placed on synthetic strategies that are not only high-yielding but also atom-economical and operationally straightforward, reducing waste and complexity. nih.govresearchgate.net

Photocatalysis: Photocatalytic methods, which utilize light to drive chemical reactions, offer a promising avenue for the synthesis of perfluoroalkylated pyrazoles under mild conditions, potentially reducing the reliance on heavy metal catalysts. mdpi.comresearchgate.net

These advancements in green chemistry will be instrumental in developing sustainable and economically viable methods for the production of this compound and its derivatives. nih.govresearchgate.net

Advanced Computational Modeling for Complex Systems

Computational chemistry offers powerful tools to investigate the structure, properties, and reactivity of molecules like this compound. eurasianjournals.comeurasianjournals.com Future research will leverage advanced computational models to gain deeper insights into its behavior in complex systems. This will involve:

Quantum Mechanical Calculations: High-level quantum mechanical calculations will be employed to accurately predict molecular geometries, electronic properties, and spectroscopic signatures of the compound.

Molecular Dynamics Simulations: Molecular dynamics simulations will be utilized to study the dynamic behavior of this compound in different environments, such as in solution or interacting with biological macromolecules.

Ligand-Binding Affinity and Pharmacokinetic Predictions: For applications in drug discovery, computational models will be used to predict the binding affinity of the compound to target proteins and to estimate its pharmacokinetic properties. nih.gov

These computational approaches will not only enhance our fundamental understanding of this compound but also guide the design of new derivatives with tailored properties. eurasianjournals.comnih.gov

Exploration of New Intermolecular Interactions in Condensed Phases

The presence of the highly electronegative pentafluoroethyl group in this compound is expected to give rise to unique intermolecular interactions that govern its physical properties in the condensed phase. nih.gov While the role of fluorine in hydrogen bonding has been a subject of debate, its participation in other weak interactions is well-recognized. nih.govresearchgate.net Future research will focus on:

Characterization of Weak Interactions: Detailed experimental and theoretical studies will be conducted to characterize the nature and strength of intermolecular interactions, such as C-H···F and F···F interactions. rsc.org

Influence on Crystal Packing: The role of these weak interactions in directing the crystal packing of this compound will be investigated to understand its solid-state properties.

Impact on Physicochemical Properties: The influence of intermolecular forces on key physicochemical properties, including boiling point, solubility, and surface energy, will be explored. researchgate.net

A comprehensive understanding of these interactions is crucial for predicting and controlling the material properties of this compound and for designing novel materials with desired functionalities. rsc.org

Integration with High-Throughput Screening for Chemical Discovery

High-throughput screening (HTS) has become an indispensable tool in the discovery of new bioactive compounds and materials. rroij.com The integration of this compound and its derivatives into HTS campaigns represents a significant future direction. This will involve:

Virtual and Laboratory-Based Screening: High-throughput virtual screening (HTVS) will be employed as a cost-effective initial step to identify potential applications by computationally screening large libraries of compounds against various biological targets. researchgate.netchemmethod.com This will be followed by experimental HTS to validate the computational hits.

Discovery of Novel Bioactive Agents: Given the prevalence of pyrazole scaffolds in pharmaceuticals and agrochemicals, HTS will be a key strategy for identifying novel biological activities of this compound derivatives. nih.govnih.gov

Accelerated Materials Discovery: HTS methodologies will also be applied to rapidly screen for new materials with desirable properties, such as in the development of liquid crystals or specialty polymers. mdpi.com

The synergy between the unique chemical space occupied by fluorinated pyrazoles and the power of HTS is expected to accelerate the discovery of new applications for this compound. researchgate.netchemmethod.com

Data Table of Research Focus

| Research Avenue | Key Objectives | Methodologies | Expected Outcomes |

| Sustainable Synthesis | Develop eco-friendly and efficient synthetic routes. | Green solvents, recyclable catalysts, microwave/ultrasonic assistance, photocatalysis. | Reduced environmental impact, lower production costs, increased accessibility. |

| Computational Modeling | Gain in-depth understanding of molecular properties and behavior. | Quantum mechanics, molecular dynamics, ligand-binding affinity predictions. | Accurate prediction of properties, rational design of new derivatives. |

| Intermolecular Interactions | Characterize weak intermolecular forces and their influence. | X-ray crystallography, theoretical charge density analysis. | Understanding of solid-state structure and physicochemical properties. |

| High-Throughput Screening | Accelerate the discovery of new applications. | Virtual screening, experimental high-throughput screening. | Identification of novel bioactive compounds and advanced materials. |

Q & A

Q. What are the key synthetic routes for 1-Methyl-5-(pentafluoroethyl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated pyrazoles like this compound typically involves cyclocondensation of hydrazines with fluorinated diketones or alkynes. For example, one-pot multicomponent reactions using dialkyl acetylenedicarboxylates and fluorinated precursors under neutral conditions can yield functionalized pyrazoles with high efficiency . Microwave-assisted synthesis may enhance reaction rates and yields, as seen in analogous tetrazole syntheses . Optimization of catalysts (e.g., Pd or Cu salts) and solvent systems (e.g., DMF/water mixtures) is critical for regioselective introduction of the pentafluoroethyl group .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR : 2D techniques like - COSY, - HSQC, and HMBC to assign regioisomers and confirm substituent positions .

- X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for resolving steric effects from the bulky pentafluoroethyl group .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns of fluorinated derivatives .

Q. What physical and chemical properties are influenced by the pentafluoroethyl group in this compound?

- Methodological Answer : The pentafluoroethyl group significantly impacts:

- Lipophilicity : Enhances membrane permeability, critical for biological assays. LogP values can be experimentally determined via HPLC or calculated using software like MarvinSketch .

- Electron-withdrawing effects : Reduces pyrazole ring electron density, altering reactivity in nucleophilic aromatic substitution. Cyclic voltammetry assesses redox behavior .

- Thermal stability : TGA-DSC analysis reveals decomposition temperatures, which are typically higher due to fluorine’s inductive effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity when introducing the pentafluoroethyl group?

- Methodological Answer : Regioselectivity challenges arise from competing nucleophilic attack sites on the pyrazole ring. Strategies include:

- Catalyst screening : Pd(PPh) or CuI catalysts in Suzuki-Miyaura couplings to direct substituent placement .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 5-position .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during fluorinated precursor addition .

Q. What strategies address solubility challenges in biological assays for this hydrophobic compound?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability while avoiding cytotoxicity .

- Nanoformulation : Encapsulation in liposomes or cyclodextrins improves aqueous dispersion, as demonstrated for similar fluorinated pyrazoles .

- Prodrug synthesis : Introduce hydrophilic moieties (e.g., phosphate esters) temporarily, which hydrolyze in vivo to the active form .

Q. How can contradictions in biological activity data across studies be systematically resolved?

- Methodological Answer : Contradictions often stem from assay variability. Mitigation involves:

- Standardized protocols : Use validated assays (e.g., COX-1/COX-2 inhibition ) with positive controls (e.g., celecoxib).

- Dose-response curves : Calculate IC values across multiple concentrations to account for potency variations .

- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack .

- Molecular docking : AutoDock Vina evaluates binding affinities to biological targets (e.g., enzymes), guiding SAR studies .

- QSAR modeling : Relate substituent electronic parameters (Hammett σ constants) to reaction rates using partial least squares regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.